4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O It is characterized by the presence of a benzamide core substituted with tert-butyl and trichloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 1-(tert-butylamino)-2,2,2-trichloroethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives or even to hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, replacing chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons or partially dechlorinated derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and trichloroethyl group. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzamide: Lacks the trichloroethyl group, making it less reactive in certain chemical reactions.
N-tert-butyl-4-aminobenzamide: Contains an amino group instead of the trichloroethyl group, leading to different chemical and biological properties.
4-tert-butylanisole: Contains a methoxy group instead of the benzamide core, resulting in different reactivity and applications.
Uniqueness
4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is unique due to the presence of both tert-butyl and trichloroethyl groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H25Cl3N2O |
---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-15(2,3)12-9-7-11(8-10-12)13(23)21-14(17(18,19)20)22-16(4,5)6/h7-10,14,22H,1-6H3,(H,21,23) |
InChI Key |
GRNHCOSBGGDGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origin of Product |
United States |
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